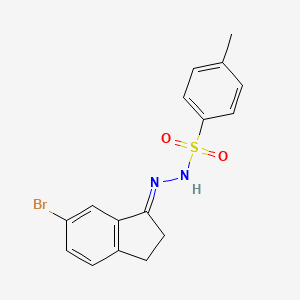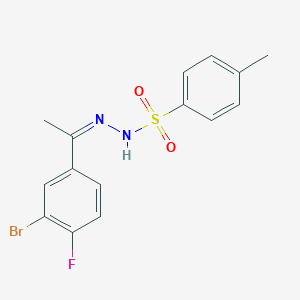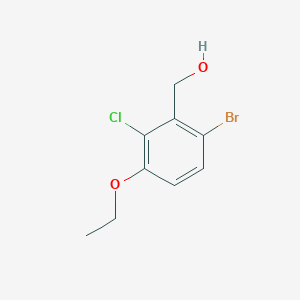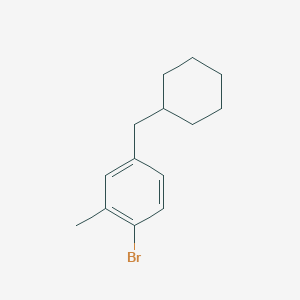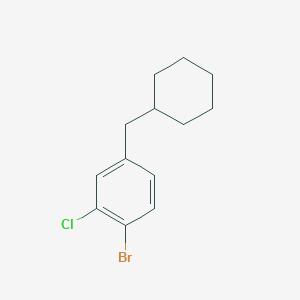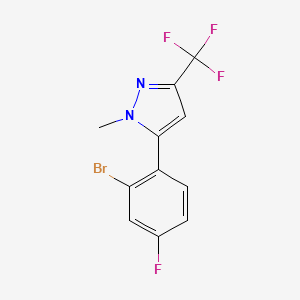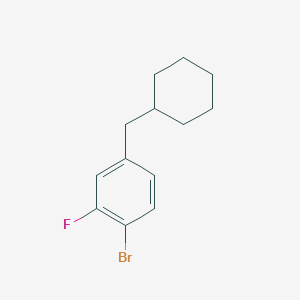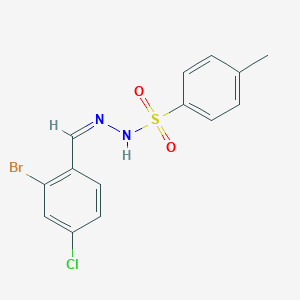
3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves several steps, including the chlorination of the pyridine ring . This process yields various products, which can be used to produce several commercial products .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine moiety . These unique characteristics contribute to the biological activities of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include the chlorination of the pyridine ring . This reaction yields various products, which can be further converted to other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl group . This group is strongly electron-withdrawing, which affects the properties of the compounds .科学研究应用
3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine has been studied for its various applications in scientific research. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines and quinazolines. It has also been used as a catalyst in the synthesis of various organic compounds, such as oxazoles and thiazoles. In addition, this compound has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.
作用机制
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives have a significant impact on various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Trifluoromethylpyridine derivatives are known to have significant biological activities, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
It is known that the biological activities of trifluoromethylpyridine derivatives can be influenced by various factors, including the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
实验室实验的优点和局限性
The advantages of using 3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine in lab experiments include its low cost, its availability, and its ability to catalyze the formation of various organic compounds. The main limitation of using this compound in lab experiments is its potential toxicity, which can be dangerous if not handled properly.
未来方向
There are several potential future directions for the research and application of 3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine. These include the development of new synthetic methods for the synthesis of this compound, the exploration of its potential therapeutic applications, and the investigation of its potential toxic effects. Additionally, further research could be done to explore the mechanism of action of this compound, as well as its potential biochemical and physiological effects.
合成方法
The synthesis of 3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine is generally done through a two-step process. The first step involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with bromine in an aqueous solution. This reaction results in the formation of this compound. The second step involves the reaction of the this compound with an acid, such as acetic acid, to form the desired compound.
属性
IUPAC Name |
3-bromo-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N3/c1-17-8(3-9(16-17)10(12,13)14)6-2-7(11)5-15-4-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEESTMNGDBMPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

